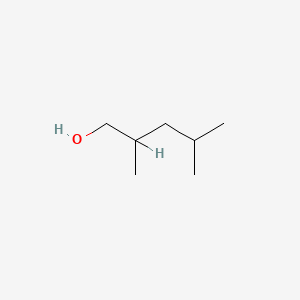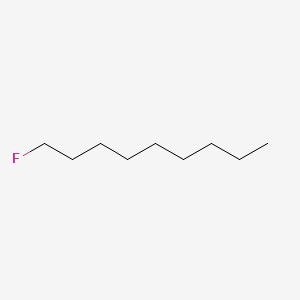
1-Fluorononane
Übersicht
Beschreibung
1-Fluorononane, also known as nonane, 1-fluoro-, is an organic compound with the molecular formula C9H19F. It is a member of the alkyl fluorides family, characterized by the presence of a fluorine atom attached to a nonane chain. This compound is a clear, colorless liquid at room temperature and is primarily used in various chemical research and industrial applications .
Vorbereitungsmethoden
1-Fluorononane can be synthesized through several methods, including:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where nonyl bromide reacts with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production: Industrially, this compound can be produced by the direct fluorination of nonane using elemental fluorine under controlled conditions.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-Fluorononane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-fluorononane involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity can lead to the formation of strong hydrogen bonds and alter the compound’s lipophilicity, affecting its distribution and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Fluorononane can be compared with other similar compounds such as:
1-Chlorononane: Similar in structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, leading to different reactivity and properties.
1-Bromononane: Contains a bromine atom, which is larger and less electronegative than fluorine, resulting in different chemical behavior.
1-Iodononane: Features an iodine atom, which is even larger and less electronegative, leading to unique reactivity patterns.
This compound is unique due to the presence of the highly electronegative fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts .
Eigenschaften
IUPAC Name |
1-fluorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPAUTYYXIENLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196789 | |
| Record name | Nonane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-18-3 | |
| Record name | 1-Fluorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about 1-fluorononane in the context of biopolymer production?
A1: this compound stands out due to its ability to be utilized by the bacterium Pseudomonas oleovorans to produce unique copolyesters. This bacterium is known to produce polyhydroxyalkanoates (PHAs), biodegradable polymers with potential applications as bioplastics. When fed with this compound, alongside other carbon sources like nonane and gluconate, P. oleovorans incorporates both the fluorinated and non-fluorinated carbon chains into the polymer structure. [, , ] This results in the production of poly(3-hydroxyalkanoates-co-3-hydroxy-ω-fluoroalkanoates), a novel class of copolyesters with altered properties compared to standard PHAs. []
Q2: What are the potential advantages of incorporating fluorine into these biopolyesters?
A2: While the provided research focuses primarily on the synthesis and characterization of these fluorinated copolyesters, the incorporation of fluorine atoms is known to influence polymer properties. Fluorine's high electronegativity and small atomic radius can impact a polymer's hydrophobicity, thermal stability, and crystallinity. [] Further research is needed to fully characterize and explore the potential applications of these novel fluorinated biopolyesters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


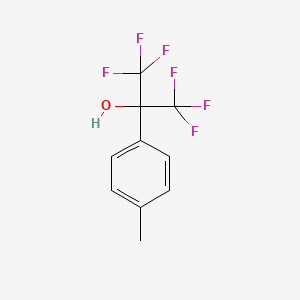
![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)
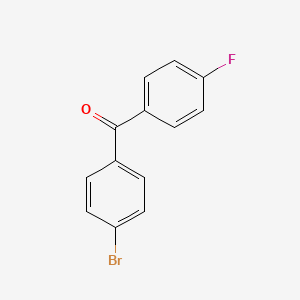

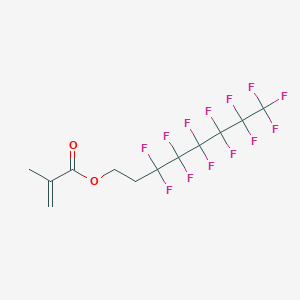
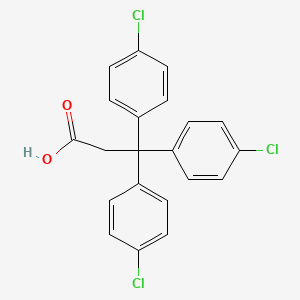

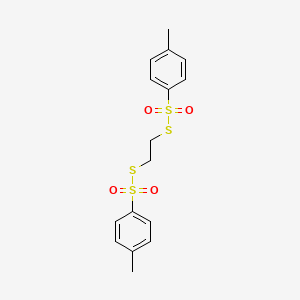
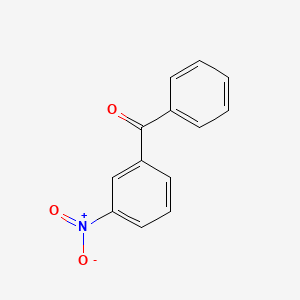
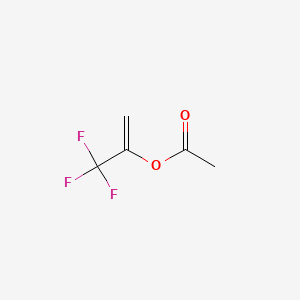


![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)
